

Ecotoxicological Profile of Long-Chain Adipate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: B149431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain adipate esters are a class of chemical compounds extensively used as plasticizers to enhance the flexibility and durability of various polymers, notably polyvinyl chloride (PVC). As these esters are not chemically bound to the polymer matrix, they can leach into the environment throughout the product lifecycle, from manufacturing to disposal.^[1] This technical guide provides a comprehensive overview of the ecotoxicological profile of long-chain adipate esters, focusing on their environmental fate and effects on various trophic levels. The information presented herein is intended to support environmental risk assessments and inform the development of safer, more sustainable alternatives.

Ecotoxicity Data

The ecotoxicity of long-chain adipate esters is influenced by factors such as their alkyl chain length, which affects properties like water solubility and bioavailability. Generally, longer-chain adipates exhibit lower acute toxicity to aquatic organisms due to their reduced water solubility.^[2] The following tables summarize the available quantitative ecotoxicity data for key long-chain adipate esters.

Table 1: Aquatic Ecotoxicity of Long-Chain Adipate Esters

Substance	Test Organism	Endpoint	Value (mg/L)	Reference
Di(2-ethylhexyl) adipate (DEHA/DOA)	Daphnia magna (Water Flea)	48h EC50	0.48 - 0.85	[2]
Daphnia magna (Water Flea)	21d NOEC	0.024 - 0.052		[2]
Fish (various species)	96h LC50	> 0.78		[2]
Algae	-	Not acutely toxic at or above water solubility		[2]
Diisonyl adipate (DINA)	Daphnia magna (Water Flea)	21d NOEC	0.034	[3]
Daphnia magna (Water Flea)	21d LOEC	0.089		[3]
Fish (various species)	Acute LC50	No effects at tested concentrations		[4]
Selenastrum capricornutum (Green Algae)	EC50	> 0.5		[5]
Diisodecyl adipate (DIDA)	Daphnia magna (Water Flea)	21d NOEC	0.03	[6]
Algae, Crustaceans, Fish	Acute toxicity	No effects at or below water solubility		[6]
Dibutyl adipate (DBA)	Oryzias latipes (Japanese Rice Fish)	96h LC50	3.7	[7]
Daphnia magna (Water Flea)	Acute EC50	17		[7]

Daphnia magna (Water Flea)	21d NOEC	5.6	[7]	
Selenastrum capricornutum (Green Algae)	NOEC	2.0	[7]	
Ditetradecyl adipate (C14 Adipate)	Daphnia magna (Water Flea)	48h EC50	> 100 (estimated)	[2]
Danio rerio (Zebrafish)	96h LC50	> 100 (estimated)	[2]	
Desmodesmus subspicatus (Green Algae)	72h EC50	> 100 (estimated)	[2]	

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Table 2: Soil Ecotoxicity and Bioaccumulation of Long-Chain Adipate Esters

Substance	Parameter	Value	Organism/System	Reference
Diisononyl adipate (DINA)	Biodegradation in soil	62% mineralization after 39 days	Pseudomonas aeruginosa	
Diethyl adipate (DOA)	Biodegradation in soil	38% mineralization after 39 days	Pseudomonas aeruginosa	
Bioconcentration Factor (BCF)	27	Bluegill fish	[8]	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	57,000 (estimated)	-	[8]	
Diisodecyl phthalate (DIDP) (analogue)	Biota-Sediment Accumulation Factor (BSAF)	0.5 kg OC/kg lipid	Chironomids	

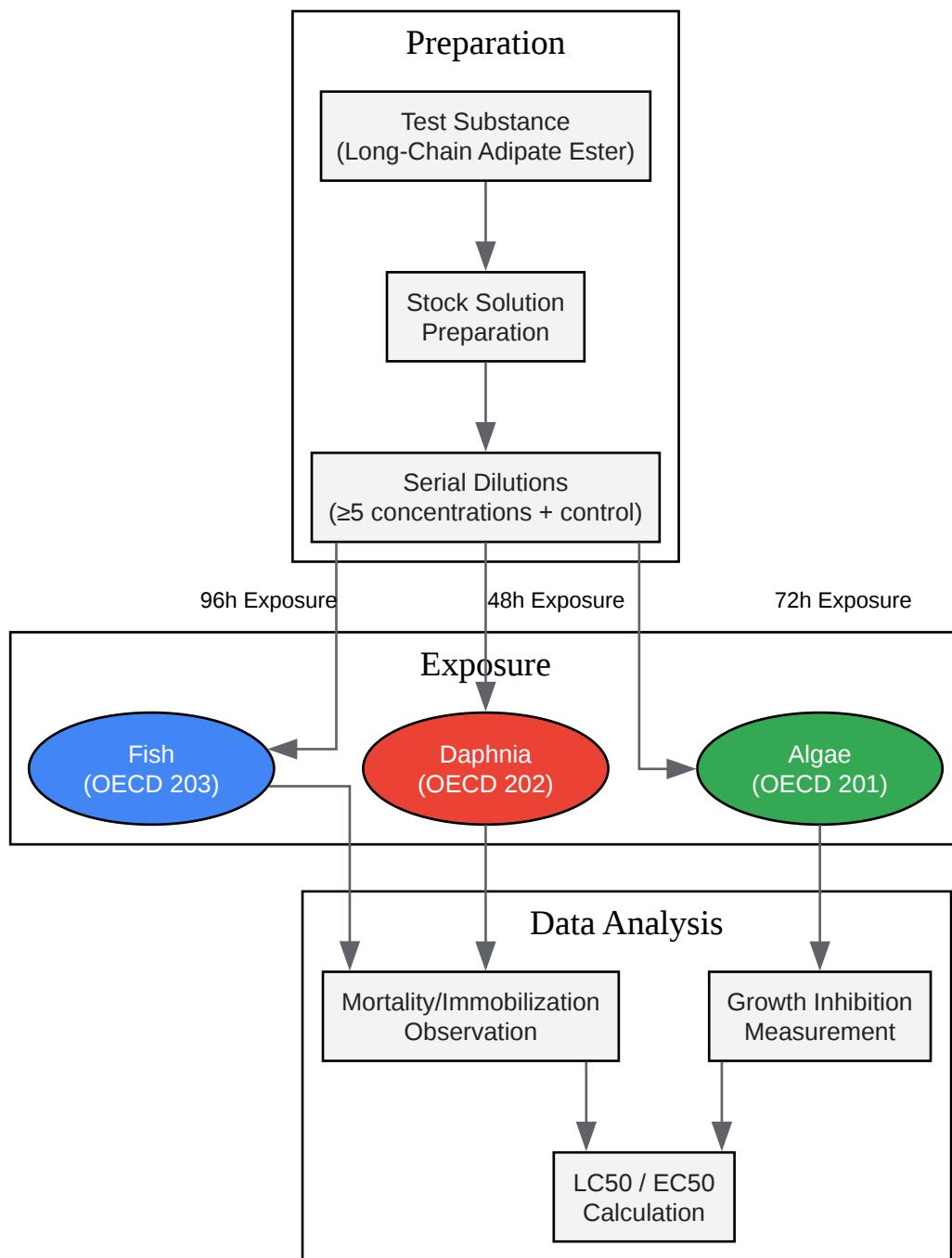
Experimental Protocols

The ecotoxicity data presented are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.

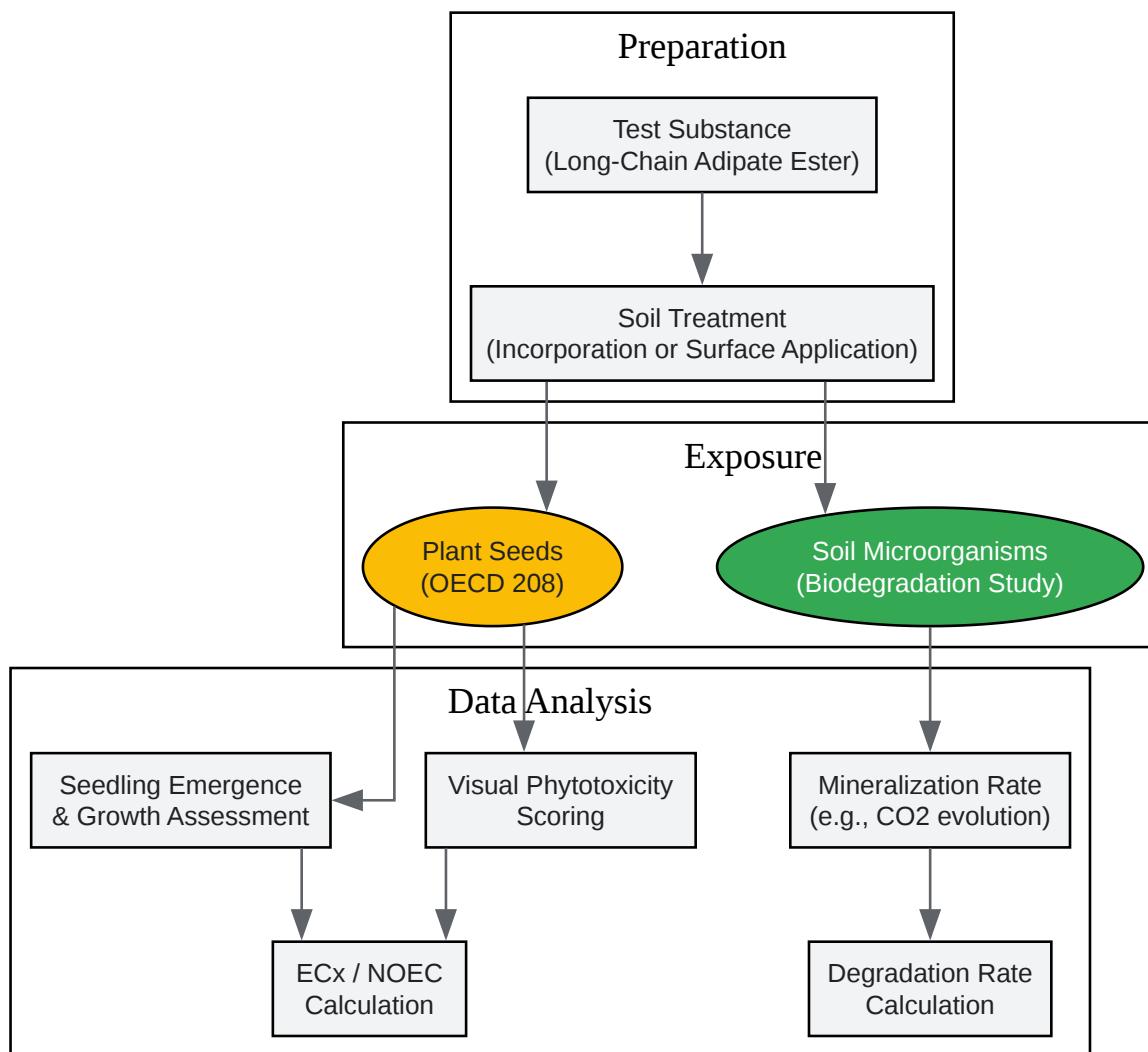
Aquatic Toxicity Testing

- OECD 203: Fish, Acute Toxicity Test: This guideline determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour period.[9][10][11][12] Test organisms, such as Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*), are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[9][11] Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[9]

- OECD 202: Daphnia sp., Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.[13][14][15][16] Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[13][16] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[13]
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae (e.g., *Pseudokirchneriella subcapitata*) or cyanobacteria.[17][18][19] Exponentially growing cultures are exposed to various concentrations of the test substance for 72 hours.[20] The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth rate or yield is calculated.[21][20]


Terrestrial Toxicity Testing

- OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test: This guideline assesses the effects of chemicals on the emergence and early growth of terrestrial plants.[22][23][24][25] Seeds of selected plant species are sown in soil treated with the test substance.[23][24] The test duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[23][26] Endpoints include seedling emergence rate, shoot height, and biomass (fresh or dry weight).[23][26] Visual signs of phytotoxicity are also recorded.[23]

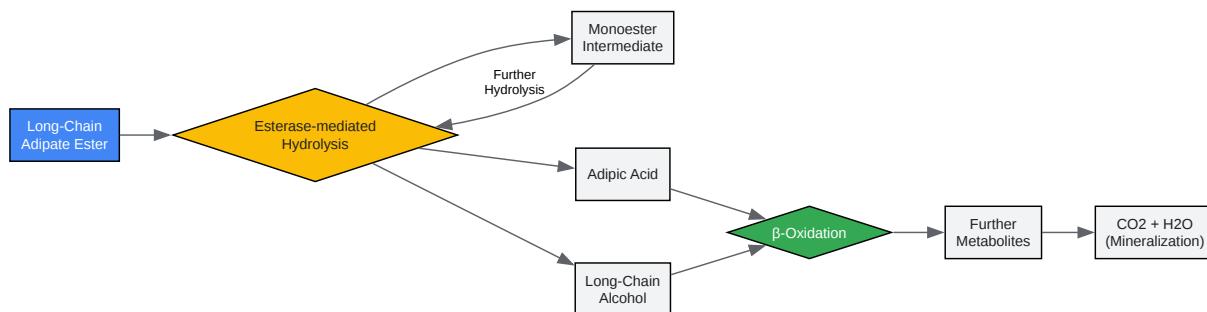

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and plausible signaling pathways involved in the ecotoxicological effects of long-chain adipate esters.

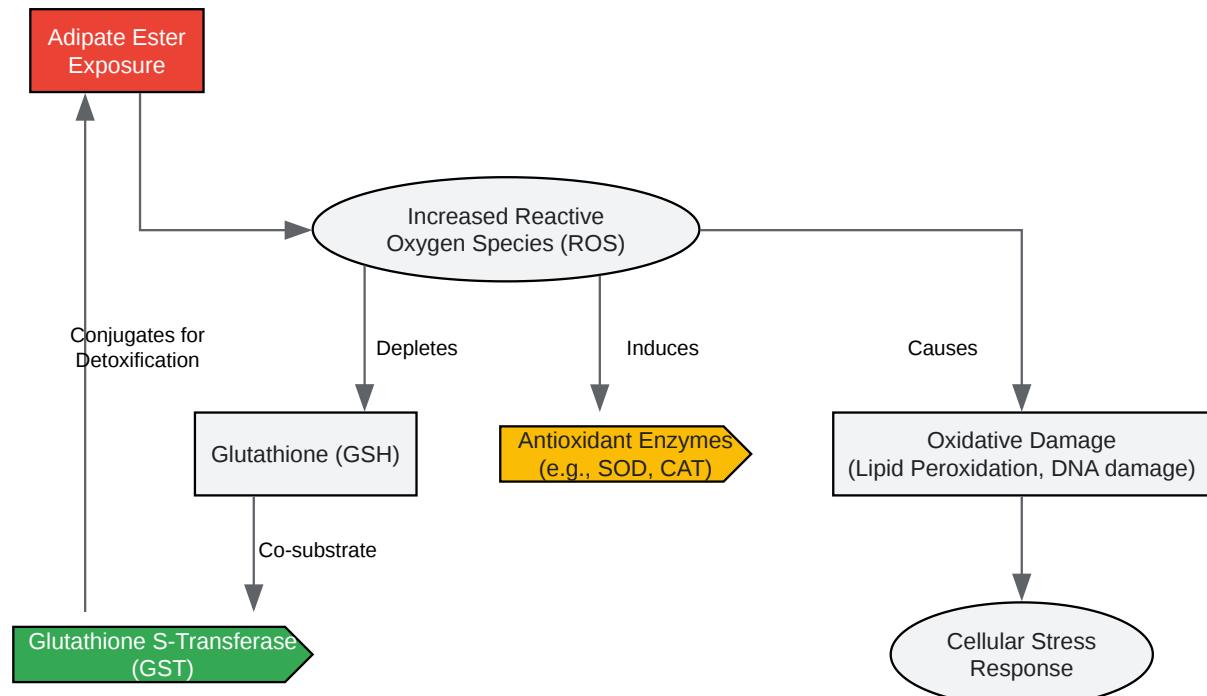
Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for Aquatic Ecotoxicity Testing.



[Click to download full resolution via product page](#)


Caption: Workflow for Soil Ecotoxicity and Biodegradation Testing.

Plausible Signaling Pathways

While specific signaling pathways for long-chain adipate esters are not extensively characterized, their metabolism and potential for inducing oxidative stress are key considerations.

[Click to download full resolution via product page](#)

Caption: Generalized Metabolic Pathway of Long-Chain Adipate Esters.

[Click to download full resolution via product page](#)

Caption: Plausible Oxidative Stress Response to Adipate Ester Exposure.

Conclusion

The available data indicate that long-chain adipate esters generally exhibit low acute toxicity to aquatic and terrestrial organisms, with toxicity decreasing as the alkyl chain length increases. [2] However, chronic exposure to some adipates, such as DEHA and DINA, can have sublethal effects on aquatic invertebrates at low concentrations.[2][3] These compounds are biodegradable, although the rate of degradation can be influenced by the specific ester and environmental conditions. The primary metabolic pathway involves hydrolysis by esterases, leading to the formation of adipic acid and the corresponding long-chain alcohols, which can then be further metabolized.[27] Exposure to adipate esters may also induce oxidative stress in organisms. Further research is warranted to fully elucidate the chronic toxicity and potential endocrine-disrupting effects of a wider range of long-chain adipate esters and their metabolites. A comprehensive understanding of their ecotoxicological profiles is essential for conducting thorough environmental risk assessments and for guiding the development of environmentally benign plasticizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8 Diisonyl Phthalate (DINP), Danish Environmental Protection Agency [www2.mst.dk]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 9 Diisodecyl Phthalate (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. chemicalbook.com [chemicalbook.com]
- 9. oecd.org [oecd.org]
- 10. eurofins.com.au [eurofins.com.au]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. shop.fera.co.uk [shop.fera.co.uk]
- 22. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. jrglobal.com [jrglobal.com]
- 27. An In Vivo Fluorescence Image Analysis Tool for Esterase Activity Quantification in Daphnia: Using Calcein AM in Ecotoxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecotoxicological Profile of Long-Chain Adipate Esters: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149431#ecotoxicological-profile-of-long-chain-adipate-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com